4-Hydroxyisovaleric acid

Catalog No.
S605565
CAS No.
77220-86-1
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyisovaleric acid

CAS Number

77220-86-1

Product Name

4-Hydroxyisovaleric acid

IUPAC Name

4-hydroxy-3-methylbutanoic acid

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

ZGYGEPZZMAXSKH-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)CO

Synonyms

4-hydroxyisopentanoate, 4-hydroxyisopentanoic acid, 4-hydroxyisovalerate, 4-hydroxyisovaleric acid

Canonical SMILES

CC(CC(=O)O)CO

Metabolism Studies

4-Hydroxyisovaleric acid (4-HIA) has been identified as a metabolite in some metabolic disorders. One area of research focuses on its presence in isovaleric acidemia, a rare genetic condition affecting isoleucine metabolism. Studies have shown that patients with this condition excrete 4-HIA in their urine. This finding helps researchers understand the pathway by which the body breaks down isoleucine in isovaleric acidemia patients. Pubmed source:

Chemical Properties

Another area of scientific research focuses on the chemical properties of 4-HIA itself. Studies have determined that 4-HIA belongs to a class of molecules called hydroxy fatty acids. These fatty acids have a particular molecular structure with a chain containing a hydroxyl group. Further research has shown that 4-HIA is hydrophobic, meaning it has a low solubility in water. HMDB source:

4-Hydroxyisovaleric acid, also known as 4-hydroxyisopentanoate, is an organic compound classified as a hydroxy fatty acid. Its chemical formula is C5H10O3C_5H_{10}O_3, and it is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of its isovaleric acid backbone. This compound plays a significant role in various metabolic pathways and is particularly relevant in studies related to metabolic disorders, such as isovaleric acidemia, where its levels can serve as biomarkers .

, primarily involving esterification and oxidation processes. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various bioactive compounds.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. This property is utilized in synthetic organic chemistry for producing more complex molecules .

Biologically, 4-hydroxyisovaleric acid is implicated in several metabolic processes. It serves as a metabolite in the degradation of branched-chain amino acids like leucine. Elevated levels of this compound can indicate certain metabolic disorders, particularly in conditions like isovaleric acidemia, where the body cannot properly metabolize isovaleryl-CoA due to enzyme deficiencies. As such, it acts as a potential biomarker for diagnosing this condition .

Several methods exist for synthesizing 4-hydroxyisovaleric acid:

  • Biotechnological Methods: Utilizing microbial fermentation processes that convert substrates like glucose into 4-hydroxyisovaleric acid through engineered strains.
  • Chemical Synthesis: A common approach involves the reduction of levulinic acid or other related compounds using various catalysts, including ruthenium-based catalysts .
  • Enzymatic Synthesis: Employing specific enzymes to catalyze the conversion of precursors into 4-hydroxyisovaleric acid can yield high selectivity and efficiency.

4-Hydroxyisovaleric acid has several applications across different fields:

  • Metabolic Research: Used as a biomarker for diagnosing metabolic disorders.
  • Biochemical Synthesis: Acts as an intermediate in the production of bio-based polymers and other chemicals.
  • Nutraceuticals: Potential use in dietary supplements due to its role in amino acid metabolism .

Interaction studies have focused on how 4-hydroxyisovaleric acid interacts with various enzymes and metabolic pathways. For instance, it has been shown to influence the activity of enzymes involved in branched-chain amino acid metabolism. Understanding these interactions helps elucidate its role in metabolic disorders and potential therapeutic applications .

Several compounds share structural similarities with 4-hydroxyisovaleric acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Isovaleric AcidSame carbon skeletonLacks hydroxyl group; more hydrophobic
β-Hydroxyisovaleric AcidHydroxyl group on different carbonInvolved in different metabolic pathways
Valeric AcidShorter carbon chainNo hydroxyl group; simpler structure
4-Hydroxyvaleric AcidHydroxyl group on fourth carbonDirectly involved in producing γ-valerolactone

These compounds illustrate the unique positioning of 4-hydroxyisovaleric acid within biochemical pathways and its potential applications compared to its analogs.

Mass spectrometry represents the gold standard analytical technique for 4-Hydroxyisovaleric acid identification and quantification in biological matrices. The molecular ion characteristics establish the fundamental spectroscopic fingerprint, with the molecular formula C5H10O3 yielding an exact mass of 118.062994177 Da [1]. The monoisotopic mass provides precise identification capabilities essential for distinguishing 4-Hydroxyisovaleric acid from structural isomers and metabolic congeners.

Gas chromatography-mass spectrometry analysis requires derivatization to enhance volatility and thermal stability. The trimethylsilyl derivatization protocol employs N,O-bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane as the derivatizing agent [2]. This chemical modification converts the carboxylic acid and hydroxyl functional groups into trimethylsilyl esters and ethers, respectively, enabling efficient gas chromatographic separation.

The optimized gas chromatographic conditions utilize a non-polar HP-5 ms Ultra fused silica capillary column with dimensions of 30 m × 0.25 mm × 0.25 μm [2]. The temperature programming initiates at 80°C with a 5-minute hold, followed by a linear gradient of 8°C per minute to a final temperature of 280°C with a 10-minute isothermal period. Helium carrier gas maintains a flow rate of 30.7 mL/min, while sample injection occurs at 300°C with a split ratio of 20:1.

Mass spectrometric detection employs electron ionization at 70 eV energy, generating characteristic fragmentation patterns across the mass range of 50-550 m/z [2]. The electron ionization source temperature and transfer line maintain 280°C for optimal analyte transfer and ionization efficiency. Full scan acquisition mode enables comprehensive spectral library matching and structural confirmation.

Liquid chromatography-tandem mass spectrometry offers superior sensitivity and selectivity for 4-Hydroxyisovaleric acid quantification. The analytical method employs a Phenomenex Luna NH2 column (100 × 4.6 mm, 3 μm) with gradient elution using 0.1% formic acid and acetonitrile containing 0.1% formic acid [3]. The flow rate of 0.35 mL/min and column temperature of 40°C provide optimal chromatographic resolution.

Electrospray ionization in negative mode generates the deprotonated molecular ion at m/z 117.1 for 3-Hydroxyisovaleric acid, a structural isomer sharing identical molecular formula and mass characteristics with 4-Hydroxyisovaleric acid [3]. Multiple reaction monitoring employs the transition 117.1→59.0 m/z with collision energy of 11 eV and dwell time of 100 ms. The retention time of 2.7 minutes enables rapid analytical throughput while maintaining chromatographic integrity.

Table 1: Mass Spectrometric Properties of 4-Hydroxyisovaleric Acid

ParameterValue
Molecular FormulaC5H10O3
Molecular Weight (g/mol)118.13
Exact Mass (Da)118.062994177
Monoisotopic Mass (Da)118.062994177
CAS Registry Number77220-86-1
InChI KeyZGYGEPZZMAXSKH-UHFFFAOYSA-N
SMILESCC(CO)CC(O)=O

The analytical performance characteristics demonstrate exceptional sensitivity with limits of detection reaching 0.003 μg/mL for liquid chromatography-tandem mass spectrometry analysis [3]. Recovery studies indicate mean recoveries of 95.26% with minimal matrix effects, supporting the reliability of quantitative measurements across diverse biological specimens.

Table 2: Gas Chromatography-Mass Spectrometry Analytical Parameters

ParameterValue
Column TypeHP-5 ms Ultra fused silica capillary
Column Dimensions30 m × 0.25 mm × 0.25 μm
Injection Temperature (°C)300
Split Ratio20:1
Carrier Gas Flow Rate (mL/min)30.7
Initial Temperature (°C)80 (5 min)
Temperature Gradient (°C/min)8
Final Temperature (°C)280
Hold Time (min)10
Transfer Line Temperature (°C)280
Ion Source Energy (eV)70
Mass Range (m/z)50-550
Derivatization ReagentBSTFA + 1% TMCS

Sample preparation protocols require careful attention to evaporation conditions to prevent analyte loss. Studies demonstrate significant recovery decreases when solvent extracts undergo elevated temperature drying, with losses exceeding 98% at 60°C with extended nitrogen exposure [2]. Ambient temperature evaporation with immediate capping upon dryness maintains optimal recovery rates exceeding 85%.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-Hydroxyisovaleric acid through detailed analysis of proton and carbon environments. The molecular framework consists of a branched five-carbon chain with hydroxyl and carboxylic acid functional groups, generating characteristic chemical shift patterns across both one-dimensional and two-dimensional nuclear magnetic resonance experiments.

Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals distinct resonance patterns corresponding to the methyl, methylene, methine, and exchangeable proton environments [4]. The branched alkyl chain structure generates complex coupling patterns, with the terminal methyl groups appearing as doublets due to coupling with the adjacent methine proton. The methylene protons adjacent to the carboxylic acid function exhibit characteristic downfield chemical shifts reflecting deshielding effects.

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information through chemical shift assignments for all five carbon environments [4]. The carboxylic acid carbonyl carbon exhibits the most downfield resonance, typically observed around 175-180 ppm. The carbon bearing the hydroxyl group demonstrates intermediate chemical shift values reflecting the electronegative oxygen substituent effects.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, establish connectivity patterns essential for unambiguous structural assignment. These experiments confirm the branched chain architecture and functional group positioning that distinguish 4-Hydroxyisovaleric acid from constitutional isomers.

The nuclear magnetic resonance analysis in aqueous solution reveals pH-dependent behavior characteristic of carboxylic acid functional groups [4]. Chemical shift titration curves enable determination of dissociation constants and protonation states under physiological conditions. Dynamic nuclear magnetic resonance studies investigate conformational flexibility and intramolecular interactions affecting molecular geometry.

Quantitative nuclear magnetic resonance applications enable direct concentration measurements without external calibration standards. Integration ratios between characteristic resonances provide stoichiometric relationships confirming molecular composition and purity assessments. The technique offers particular advantages for metabolomics applications requiring simultaneous identification and quantification of multiple organic acid metabolites.

Nuclear magnetic resonance-based metabolomics studies demonstrate characteristic biomarker profiles for inherited metabolic diseases involving 4-Hydroxyisovaleric acid accumulation [4]. The technique successfully discriminates pathological samples from healthy controls through pattern recognition algorithms applied to spectral data matrices. Low-resolution nuclear magnetic resonance systems provide sufficient sensitivity for routine clinical applications while maintaining cost-effectiveness.

Infrared and Raman Spectroscopy Signatures

Vibrational spectroscopy techniques, encompassing both infrared and Raman methodologies, provide characteristic fingerprint patterns for 4-Hydroxyisovaleric acid identification based on molecular vibrational modes. The carboxylic acid functional group generates intense carbonyl stretching vibrations typically observed around 1700-1750 cm⁻¹, while the hydroxyl group contributes characteristic stretching modes in the 3200-3600 cm⁻¹ region [5].

Infrared spectroscopy analysis reveals temperature-dependent hydrogen bonding effects that significantly influence spectral band positions and intensities. Carboxylic acid dimers form through intermolecular hydrogen bonding, producing characteristic broad absorption bands in the 2500-3300 cm⁻¹ region with maximum intensity around 3000 cm⁻¹ [6]. The carbonyl stretching frequency shifts to lower wavenumbers upon dimerization, typically appearing around 1680-1710 cm⁻¹ for associated forms compared to 1760 cm⁻¹ for monomeric species.

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric methyl and methylene modes generating multiple overlapping bands. Bending vibrations of methyl and methylene groups contribute to the fingerprint region between 1200-1500 cm⁻¹, providing diagnostic information for structural identification and differentiation from isomeric compounds.

Carbon-oxygen stretching modes associated with both hydroxyl and carboxylic acid functional groups generate characteristic absorptions in the 1000-1300 cm⁻¹ region [5]. The primary alcohol carbon-oxygen stretch typically appears around 1050 cm⁻¹, while carboxylic acid carbon-oxygen modes contribute to the 1200-1300 cm⁻¹ range. These vibrational assignments enable functional group identification and structural confirmation.

Raman spectroscopy provides complementary vibrational information with selection rules favoring symmetric vibrations and carbon backbone modes. The technique offers advantages for aqueous solution analysis where water interference limits infrared spectroscopy applications. Symmetric stretching modes of carbon-carbon bonds generate characteristic Raman bands in the 800-1200 cm⁻¹ region.

Surface-enhanced Raman scattering techniques enable ultra-sensitive detection of 4-Hydroxyisovaleric acid at nanomolar concentrations through electromagnetic field enhancement at metallic nanostructured surfaces [7]. Silver colloidal substrates provide optimal enhancement factors exceeding 10⁶, enabling single-molecule detection capabilities under optimized conditions. The technique successfully overcomes fluorescence interference that often compromises conventional Raman measurements.

Matrix isolation infrared spectroscopy studies investigate conformational preferences and intramolecular interactions in the absence of intermolecular effects [8]. Argon, krypton, and xenon matrices enable characterization of isolated molecular conformers, revealing multiple stable geometries differing in hydroxyl and carboxylic acid orientations. These studies provide fundamental understanding of molecular flexibility and preferred conformations.

Computational vibrational analysis using density functional theory methods enables assignment of experimental spectral bands to specific vibrational modes [8]. The B3LYP functional with 6-311G** basis sets provides accurate frequency predictions when scaled by empirical correction factors. Normal mode analysis reveals vibrational eigenvectors describing atomic displacement patterns for each observed frequency.

Temperature-dependent vibrational studies investigate thermal effects on hydrogen bonding networks and conformational equilibria. Variable temperature infrared spectroscopy demonstrates gradual disruption of carboxylic acid dimers with increasing temperature, accompanied by frequency shifts and intensity changes characteristic of hydrogen bond weakening.

Chromatographic Separation and Quantification Methods

Chromatographic methodologies constitute the foundation for reliable separation and quantitative analysis of 4-Hydroxyisovaleric acid in complex biological matrices. The polar nature of the molecule necessitates specialized chromatographic approaches that accommodate both hydrophilic interactions and hydrogen bonding capabilities inherent to carboxylic acid and hydroxyl functional groups.

High-performance liquid chromatography employs multiple stationary phase chemistries optimized for organic acid separations. Reversed-phase chromatography using C18 columns requires ion-pairing reagents or low pH mobile phases to achieve adequate retention of polar carboxylic acids [9]. Alternatively, hydrophilic interaction liquid chromatography and amino-bonded stationary phases provide enhanced retention through polar interactions and hydrogen bonding mechanisms.

The optimized liquid chromatographic method utilizes a Phenomenex Luna NH2 column (100 × 4.6 mm, 3 μm) with gradient elution employing 0.1% formic acid and acetonitrile containing 0.1% formic acid [3]. The amino-bonded stationary phase provides adequate retention for 4-Hydroxyisovaleric acid while maintaining peak symmetry and efficiency. Flow rate optimization at 0.35 mL/min balances analysis time with chromatographic resolution.

Table 3: Liquid Chromatography-Tandem Mass Spectrometry Parameters

ParameterValue
Column TypePhenomenex Luna NH2 (100 × 4.6 mm, 3 μm)
Mobile Phase A0.1% Formic acid
Mobile Phase BAcetonitrile + 0.1% formic acid
Flow Rate (mL/min)0.35
Column Temperature (°C)40
Injection Volume (μL)10
Detection ModeMRM
Ionization ModeESI negative
Collision Energy (eV)11
Dwell Time (ms)100
Precursor Ion (m/z)117.1
Product Ion (m/z)59.0
Retention Time (min)2.7

Ion exclusion chromatography represents an alternative approach particularly suited for organic acid separations in biological fluids [10]. The technique employs sulfonated polystyrene-divinylbenzene resins that exclude anionic species while retaining neutral and cationic compounds. Organic acids elute in order of increasing pKa values, providing predictable retention behavior and enabling simultaneous analysis of multiple acidic metabolites.

Gas chromatographic analysis requires chemical derivatization to enhance volatility and thermal stability. The standard protocol employs N,O-bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane for silylation of hydroxyl and carboxylic acid functional groups [2]. Derivatization proceeds at 75°C for 30 minutes following reconstitution in pyridine, generating volatile trimethylsilyl derivatives suitable for gas chromatographic separation.

Table 4: Sample Preparation Protocol for Organic Acid Analysis

StepProcedure
1. Creatinine CorrectionDilute urine to 1 mmol/L creatinine equivalent
2. Internal Standard AdditionAdd 50 μL mixed internal standard
3. AcidificationAdd 20 μL 1M HCl
4. Salt AdditionAdd ~1 g sodium chloride
5. First ExtractionExtract with 2.5 mL ethyl acetate
6. Second ExtractionExtract with 2.5 mL diethyl ether
7. EvaporationCombine phases, dry under N2 at ambient temperature
8. ReconstitutionAdd 20 μL pyridine
9. DerivatizationAdd 75 μL BSTFA + 1% TMCS, heat at 75°C for 30 min

Sample preparation procedures critically influence analytical reliability and reproducibility. Liquid-liquid extraction employs sequential extraction with ethyl acetate and diethyl ether following acidification to protonate carboxylic acids and enhance organic solvent partitioning [2]. Sodium chloride addition improves phase separation and extraction efficiency while minimizing emulsion formation.

Evaporation conditions significantly impact analyte recovery, with elevated temperatures and prolonged nitrogen exposure causing substantial losses of volatile organic acids [2]. Ambient temperature evaporation with immediate removal upon dryness maintains recovery rates exceeding 85%, while 60°C drying with extended exposure reduces recovery to less than 2%. These findings emphasize the critical importance of controlled evaporation protocols.

Quantification methodologies employ internal standardization using stable isotope-labeled analogs to compensate for extraction losses and matrix effects. Deuterated 3-Hydroxyisovaleric acid serves as an optimal internal standard, providing similar chemical behavior while enabling mass spectrometric discrimination [2]. Calibration curves constructed in biological matrix demonstrate linear responses across clinically relevant concentration ranges.

Table 5: Analytical Performance Characteristics

Parameter3-Hydroxyisovaleric Acid3-Hydroxybutyric Acid
Limit of Detection (LOD) (μg/mL)0.0030.017
Lower Limit of Quantification (LLOQ) (μg/mL)0.0080.045
Linearity Range (μg/mL)0.1-10.00.1-10.0
Correlation Coefficient (R²)0.9980.998
Recovery (%)95.2693.22
Matrix Effect (%)90.69100.53
Precision (CV %)<4.66<4.25
Accuracy (Bias %)±5.75±2.73

Method validation encompasses comprehensive assessment of analytical performance parameters including linearity, precision, accuracy, selectivity, and stability. Linearity studies demonstrate correlation coefficients exceeding 0.998 across concentration ranges spanning two orders of magnitude [3]. Precision assessments reveal coefficients of variation below 5% for both intra-day and inter-day measurements, supporting analytical reproducibility.

Matrix effects evaluation compares analyte responses in biological matrices versus standard solutions to identify ion suppression or enhancement phenomena. Protein precipitation using acetonitrile effectively removes interfering matrix components while maintaining analyte recovery above 90% [3]. Post-column infusion experiments confirm absence of significant ion suppression effects throughout the chromatographic elution window.

Stability studies investigate analyte degradation under various storage and processing conditions. 4-Hydroxyisovaleric acid demonstrates acceptable stability in plasma samples stored at -20°C for extended periods, with recovery rates exceeding 97% after multiple freeze-thaw cycles [3]. Autosampler stability studies confirm analyte integrity for at least 24 hours at ambient temperature.

Physical Description

Solid

XLogP3

-0.2

Other CAS

77220-86-1

Wikipedia

(RS)-4-hydroxyisovaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 04-14-2024

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